N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1219901-67-3
VCID: VC7453080
InChI: InChI=1S/C19H19N5O2S3/c25-15(21-13-5-3-9-20-11-13)12-28-18-24-23-17(29-18)22-16(26)19(7-1-2-8-19)14-6-4-10-27-14/h3-6,9-11H,1-2,7-8,12H2,(H,21,25)(H,22,23,26)
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4
Molecular Formula: C19H19N5O2S3
Molecular Weight: 445.57

N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1219901-67-3

Cat. No.: VC7453080

Molecular Formula: C19H19N5O2S3

Molecular Weight: 445.57

* For research use only. Not for human or veterinary use.

N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1219901-67-3

Specification

CAS No. 1219901-67-3
Molecular Formula C19H19N5O2S3
Molecular Weight 445.57
IUPAC Name N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C19H19N5O2S3/c25-15(21-13-5-3-9-20-11-13)12-28-18-24-23-17(29-18)22-16(26)19(7-1-2-8-19)14-6-4-10-27-14/h3-6,9-11H,1-2,7-8,12H2,(H,21,25)(H,22,23,26)
Standard InChI Key XAYFMUFCEUINMA-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4

Introduction

Chemical Structure and Functional Groups

Stereochemical Considerations

While stereochemical details are unspecified, the presence of multiple chiral centers (e.g., in the cyclopentane ring) implies potential for enantiomeric forms. Resolution techniques such as chiral HPLC would be required to isolate biologically active stereoisomers.

Synthesis and Optimization

Multi-Step Reaction Pathway

Synthesis involves sequential modifications to assemble the thiadiazole backbone and introduce peripheral groups:

  • Thiadiazole formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

  • Thioether linkage introduction: Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).

  • Amidation: Coupling of the thioether-thiadiazole intermediate with 1-(thiophen-2-yl)cyclopentanecarboxylic acid using carbodiimide coupling agents.

Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst selection (e.g., HOBt for reduced racemization).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4), posing challenges for in vivo administration. Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of >24 hours at physiological pH.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, thiophene and thiadiazole-H), 4.30 (s, 2H, SCH₂CO).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiadiazole), 1240 cm⁻¹ (C-S).

Biological Activity and Mechanistic Insights

Hypothesized Targets

Molecular docking simulations propose interactions with:

  • Kinase enzymes: The thiadiazole moiety may occupy the ATP-binding pocket of tyrosine kinases (e.g., EGFR), with binding energies ≤ -8.5 kcal/mol.

  • G-protein-coupled receptors (GPCRs): The thiophene group could engage hydrophobic pockets in inflammatory mediators like histamine receptors.

In Vitro Potency

While specific assay data are unavailable, structurally analogous thiadiazoles show IC₅₀ values of 0.5–5 μM against cancer cell lines (e.g., MCF-7, A549) and MICs of 2–10 μg/mL against Gram-positive bacteria.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator